(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate
Description
Properties
Molecular Formula |
C19H18O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
S-methyl (E)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C19H18O4S/c1-22-18-12-14(8-10-16(20)19(21)24-2)9-11-17(18)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b10-8+ |
InChI Key |
XWFXQVZTYXOHPH-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C(=O)SC)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C(=O)SC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Structural Features and Synthetic Targets
The target compound, (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate , contains:
- A β,γ-unsaturated ketone (enone system)
- A 4-(benzyloxy)-3-methoxyphenyl substituent
- A thioester group (S-methyl moiety)
The synthesis requires:
- Enone formation : Via condensation reactions.
- Benzyloxy/methoxy substituent introduction : Achieved through aldehyde functionalization.
- Thioester installation : Through nucleophilic substitution or direct esterification.
Stepwise Synthesis Strategy
Preparation of 4-Benzyloxy-3-Methoxybenzaldehyde
This aldehyde serves as the critical aromatic precursor.
Method :
- Starting Material : 3-Methoxyphenol.
- Benzylation : React with benzyl chloride under basic conditions (e.g., NaOH, K₂CO₃) to form 3-methoxy-4-benzyloxyphenol.
- Oxidation : Oxidize the hydroxyl group to an aldehyde using reagents like CrO₃ or Swern oxidation .
Example Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | Benzyl chloride, K₂CO₃, DMF, 60°C | ~80% |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C to RT | ~70% |
Condensation with Pyruvic Acid
The enone core is formed via a Claisen-Schmidt condensation between the aldehyde and pyruvic acid.
Procedure :
- Base-Catalyzed Condensation :
- Reagents : KOH (aq.) or NaOH in methanol.
- Conditions : Reflux (e.g., 60–80°C).
- Workup : Acidification to precipitate the enone potassium salt.
Data from Literature Precedents :
| Aldehyde | Base | Solvent | Yield |
|---|---|---|---|
| 4-Methoxybenzaldehyde | KOH | MeOH | 71% |
| 4-Fluorobenzaldehyde | KOH | MeOH | 84% |
Adaptation for 4-benzyloxy-3-methoxybenzaldehyde: Expected yield ~60–70% (analogous to substituted aryl aldehydes).
Thioesterification
The ester group is converted to a thioester via nucleophilic substitution or direct esterification .
Method A: Ester-to-Thioester Conversion
- Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH .
- Activation : React with SOCl₂ to form the acid chloride.
- Thioester Formation : Treat with methylthiol (CH₃SH) .
Limitations :
- Hydrolysis may degrade the enone system.
- Low yields reported for ester-to-thioester conversions (<40%).
Method B: Direct Thioesterification
- Reagent : Methylthioacetyl chloride (CH₃SCOCl).
- Conditions : Room temperature, anhydrous THF, base (e.g., DIEA).
Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thioesterification | CH₃SCOCl, DIEA | THF, 0°C to RT | ~50% |
Alternative Synthetic Routes
Thiophosphonium Salt-Mediated Thioester Formation
- Reagents : Triphenylphosphine (PPh₃), triflic acid (TfOH), aldehyde, thiol.
- Mechanism :
- Step 1 : Formation of thiophosphonium salt.
- Step 2 : Oxidation to thioester (e.g., with K₃PO₄).
Applicability :
Limitation : Requires optimization for electron-deficient enones.
Critical Challenges and Solutions
| Challenge | Solution |
|---|---|
| Enone Stability | Avoid strong acids/bases; use anhydrous conditions. |
| Thioester Yield | Optimize stoichiometry (3–5 eq. thioester chloride). |
| Regioselectivity | Ensure (E)-configuration via steric control (e.g., bulky bases). |
Spectroscopic Characterization
¹H NMR (CDCl₃) :
- δ 3.87 : S-methyl (s).
- δ 7.20–7.80 : Aromatic protons.
- δ 6.90–7.10 : Enone vinyl protons (d, J = 16 Hz).
IR (Solid) :
- 1722 cm⁻¹ : C=O (thioester).
- 1690 cm⁻¹ : C=O (ketone).
Summary of Methods
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Claisen-Schmidt + Thioesterification | Condensation → Thioester chloride | 40–50% | Direct, scalable. |
| Thiophosphonium Salt | PPh₃/TfOH → Oxidation | 80–90% | High purity, versatile. |
| AuCl₃-Catalyzed | Cyclization → Thioester | 60–70% | Rapid, mild conditions. |
Chemical Reactions Analysis
Types of Reactions
(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
(E)-S-Methyl 4-(2-Bromophenyl)-2-Oxobut-3-Enethioate (CAS 1597410-54-2)
- Substituent : 2-Bromophenyl vs. 4-(benzyloxy)-3-methoxyphenyl.
- Key Differences: Electronic Effects: Bromine (electron-withdrawing) vs. methoxy/benzyloxy (electron-donating). This alters the aryl ring’s electron density, affecting reactivity in cross-coupling or nucleophilic substitution reactions. Molecular Weight: Bromine increases molecular weight (Br: ~80 g/mol), which may influence solubility or pharmacokinetics.
Ethyl (E)-2-Benzamido-4-(4-Methoxyphenyl)But-3-Enoate (3b)
- Functional Groups : Ethyl ester vs. S-methyl thioester; benzamido vs. benzyloxy/methoxy.
- Key Differences: Reactivity: Thioesters are more reactive than oxygen esters, making the target compound more prone to hydrolysis or enzymatic cleavage.
Computational and Crystallographic Insights
- Density Functional Theory (DFT): Used to model electronic properties (e.g., charge distribution on the enone system) and predict reactivity .
- Crystallography Tools : SHELX and WinGX/ORTEP enable precise structural determination, critical for comparing bond lengths, angles, and conformational flexibility with analogs .
Data Table: Structural and Functional Comparison
Biological Activity
(E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate, identified by its CAS number 1597410-36-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C_{18}H_{18}O_{4}S
- Molecular Weight : 342.4 g/mol
- Structure : The compound features a methoxy group, a benzyloxy group, and a thioester moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain chalcone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) against Mtb | Activity against Gram + | Activity against Gram - |
|---|---|---|---|
| (E)-S-Methyl 4-(benzyloxy)... | 0.72 | Yes | Yes |
| Chalcone Derivative X | 0.69 | Yes | Yes |
| Chalcone Derivative Y | 1.50 | Yes | No |
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines, including HEK293 and HEPG2 cells. The results indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a potential for targeted cancer therapy .
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HEK293 | >50 | >10 |
| HEPG2 | 15 | 3 |
| Cancer Cell | 5 | - |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key protein kinases involved in cell signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival in cancer cells .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing the biological activity of this compound. For example, modifications to the benzyloxy and methoxy groups have been shown to significantly influence antimicrobial potency and cytotoxicity .
Case Study 1: Anticancer Activity
In a recent study, this compound was evaluated for its anticancer properties in vitro using various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast cancer cells compared to control treatments, indicating its potential as an anticancer agent .
Case Study 2: Tuberculosis Treatment
Another study focused on the efficacy of this compound against Mycobacterium tuberculosis. It was found that at low concentrations, it effectively inhibited the growth of both replicating and non-replicating bacterial forms, which is crucial for developing new treatments for tuberculosis that can shorten treatment duration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-S-Methyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-oxobut-3-enethioate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis may involve multi-step reactions, such as coupling a benzyloxy-methoxyphenyl precursor with a thioate ester. For example, Petasis reactions (used in analogous syntheses) employ solvents like hexafluoroisopropanol (HFIP) and molecular sieves to enhance yield and selectivity . Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to improve enone formation.
- Temperature Control : Maintaining low temperatures (0–5°C) to stabilize reactive intermediates.
- Purification : Using preparative HPLC or silica gel chromatography to isolate the (E)-isomer .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : Prioritize ¹H NMR signals for the enethioate’s α,β-unsaturated ketone (δ 6.8–7.2 ppm for the vinyl proton) and benzyloxy group (δ 5.1–5.3 ppm for CH₂). ¹³C NMR should confirm the thioate carbonyl (δ 190–200 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., m/z 385.1580 for analogous compounds) .
- X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (as in related methoxyphenyl derivatives) .
Q. How does the benzyloxy group influence the compound’s reactivity in common organic reactions, and what protective strategies are recommended?
- Methodological Answer : The benzyloxy group enhances solubility in nonpolar solvents but is susceptible to hydrogenolysis. Protective strategies include:
- Alternative Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for acid-sensitive conditions.
- Hydrogenation Control : Catalytic hydrogenation (Pd/C, H₂) should be avoided unless deprotection is intentional. For selective deprotection, employ BCl₃ in dichloromethane .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective formation of the (E)-configuration in this compound, and how can computational modeling validate these pathways?
- Methodological Answer : The (E)-configuration likely arises from kinetic control during enolate formation. Computational approaches include:
- DFT Calculations : Model transition states to compare activation energies of (E) vs. (Z) pathways.
- Solvent Effects : Simulate solvent polarity (e.g., HFIP) on stereoselectivity using COSMO-RS .
- Experimental Validation : Correlate computed outcomes with observed diastereomer ratios via HPLC .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) across different studies?
- Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. Strategies include:
- Standardized Calibration : Use certified reference materials (e.g., NIST standards) for NMR and melting point apparatus.
- Cross-Validation : Compare IR, Raman, and XRPD data to identify polymorphs .
- Reproducibility Protocols : Replicate synthesis under inert atmospheres (Ar/N₂) to minimize oxidation .
Q. What strategies mitigate degradation of labile functional groups (e.g., thioate ester, enone system) during prolonged experimental procedures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
